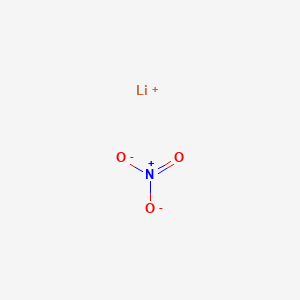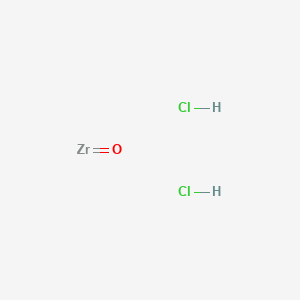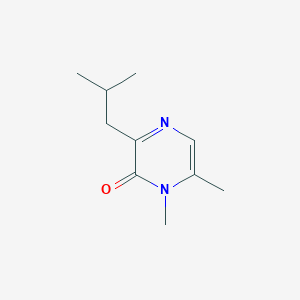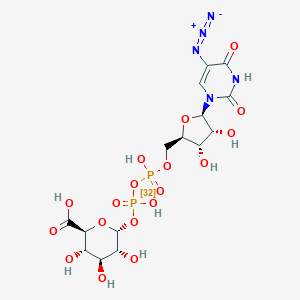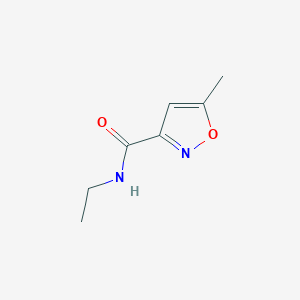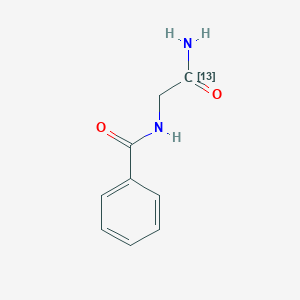
N-(2-amino-2-oxo(213C)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxo(213C)ethyl)benzamide is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. It is also known as AOE or 2-AOE and is a derivative of benzamide. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action and potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-amino-2-oxo(213C)ethyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anti-tumor effects.
Effets Biochimiques Et Physiologiques
N-(2-amino-2-oxo(213C)ethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-amino-2-oxo(213C)ethyl)benzamide in lab experiments is its potential anti-inflammatory and anti-tumor properties. This makes it a promising candidate for the development of new drugs and therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-amino-2-oxo(213C)ethyl)benzamide. One potential direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs and therapies. Additionally, further research is needed to optimize the synthesis method of this compound, which may improve its solubility and make it more suitable for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(2-amino-2-oxo(213C)ethyl)benzamide involves the reaction of 2-(2-aminoacetyl)benzoic acid with acetic anhydride and phosphoric acid. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(2-amino-2-oxo(213C)ethyl)benzamide has been used in various scientific research applications, including studies related to the development of new drugs and therapies. This compound has been shown to have potential anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
137248-42-1 |
|---|---|
Nom du produit |
N-(2-amino-2-oxo(213C)ethyl)benzamide |
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
N-(2-amino-2-oxo(213C)ethyl)benzamide |
InChI |
InChI=1S/C9H10N2O2/c10-8(12)6-11-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)(H,11,13)/i8+1 |
Clé InChI |
AZKKVZSITQZVLP-VJJZLTLGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)NC[13C](=O)N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCC(=O)N |
Synonymes |
Benzamide, N-(2-amino-2-oxoethyl-2-13C)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





